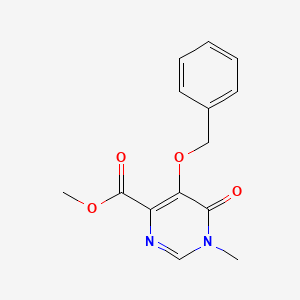

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-16-9-15-11(14(18)19-2)12(13(16)17)20-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLRGVRYFZJITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves:

- Construction of the pyrimidine ring system with appropriate substituents.

- Introduction of the benzyloxy group at position 5.

- Esterification to form the methyl carboxylate at position 4.

- Methylation at the nitrogen (N1) position.

The synthetic route usually starts from suitable pyrimidine precursors or intermediates bearing hydroxyl or amino groups that can be selectively functionalized.

Specific Synthetic Procedures Reported

While direct preparation methods for this exact compound are scarce in the literature, closely related compounds provide insight into plausible synthetic routes:

Alkylation of Hydroxypyrimidines:

Methyl 5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can be treated with benzyl bromide or benzyl chloride under basic conditions to introduce the benzyloxy group at position 5 via nucleophilic substitution on the hydroxyl group.

Typical conditions:- Base: potassium carbonate or sodium hydride

- Solvent: dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: ambient to 60°C

- Reaction time: 12–24 hours

Methylation of Nitrogen (N1):

The N1 methylation is achieved by alkylation using methyl iodide or dimethyl sulfate in polar aprotic solvents such as DMSO. This step often follows or precedes the benzyloxy substitution depending on the reactivity of intermediates.Esterification at Position 4:

The carboxylic acid group at position 4 is esterified to the methyl ester using standard Fischer esterification or by treatment with diazomethane. Alternatively, starting materials may already contain the methyl ester functionality.

Example Reaction Scheme

| Step | Reactants & Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 5-Hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate + Benzyl bromide | K2CO3, DMF, 40°C, 16 h | 5-(Benzyloxy)-1-methyl derivative |

| 2 | Intermediate + Methyl iodide or Dimethyl sulfate | DMSO, RT, 12 h | N1-methylated product |

| 3 | Carboxylic acid intermediate + Methanol + Acid catalyst (if needed) | Reflux, 4–6 h | Methyl ester final compound |

Process Optimization and Considerations

Solvent Selection:

Polar aprotic solvents such as DMF and DMSO are preferred for nucleophilic substitutions and methylation reactions due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.Temperature Control:

Moderate temperatures (25–60°C) are optimal to balance reaction rate and minimize side reactions such as overalkylation or decomposition.Purification:

The final compound is typically purified by recrystallization or chromatographic techniques (silica gel column chromatography) to remove unreacted starting materials and side products.Yield and Purity:

Reported yields for analogous benzyloxy-substituted pyrimidines range from 60% to 85%, with purity >95% confirmed by NMR and HPLC analyses.

Research Findings and Analytical Data

Structural Confirmation:

X-ray crystallography of related methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine derivatives confirms the benzyloxy substitution and methyl ester presence, with typical dihedral angles indicating stable conformations.-

- ^1H NMR: Characteristic singlets for N1-methyl (~3.5 ppm), benzylic CH2 (~5.1 ppm), and aromatic protons (7.2–7.4 ppm).

- ^13C NMR: Signals corresponding to ester carbonyl (~165 ppm), pyrimidine carbons, and benzyloxy carbons.

- IR: Strong absorption bands for ester C=O (~1735 cm^-1) and pyrimidine C=O (~1660 cm^-1).

Mass Spectrometry:

Molecular ion peak at m/z 260 consistent with molecular formula C15H14N2O4.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Benzyloxy substitution | Benzyl bromide, K2CO3, DMF, 40°C, 16 h | Nucleophilic substitution on hydroxyl | 70–85 |

| N1-Methylation | Methyl iodide or dimethyl sulfate, DMSO, RT, 12 h | Alkylation of pyrimidine nitrogen | 65–80 |

| Esterification (if needed) | Methanol, acid catalyst, reflux 4–6 h | Fischer esterification or diazomethane | 75–90 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate" is not available. However, the search results do provide some relevant information regarding the compound and related compounds:

Chemical Information:

- CAS No: 888504-27-6

- Chemical Name: 4-PYRIMIDINECARBOXYLIC ACID, 1,6-DIHYDRO-5-HYDROXY-1-METHYL-2-[1-METHYL-1-[[(PHENYLMETHOXY)CARBONYL]AMINO]ETHYL]-6-OXO-, METHYL ESTER

- Molecular Formula: C18H21N3O6

- Molecular Weight: 375.38

- Synonyms: Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, Raltegravir Intermediate 2, InterMediate C of Raltegravir

Related Compounds and Applications:

- Raltegravir Intermediate: this compound is related to Raltegravir, an antiretroviral drug . Raltegravir is a Mg2+-dependent integrase inhibitor .

- Antimicrobial agents: Pyrimidinedione derivatives have roles as antiviral, antibacterial, and antifungal agents .

- N-alkyl-5-hydroxypyrimidinone carboxamides: These compounds have antibacterial activity against Mtb (Mycobacterium tuberculosis) . The N-alkyl-5-hydroxypyrimidinone core is critical for retaining potency against this pathogen .

- Dihydropyrimidine derivatives: Tetrahydropyrimidine derivatives have been developed and synthesized as possible cytotoxic agents to inhibit EGFR and VEGFR-2 .

- Compound 16: Showed a promising balance of potency, solubility, and metabolic stability .

Other related compounds:

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

- CAS No.: 888504-27-6

- Molecular Formula : C₁₈H₂₁N₃O₆

- Molecular Weight : 375.38 g/mol .

Structural Features: The compound contains a dihydropyrimidine core with a 6-oxo group, a methyl substituent at position 1, a benzyloxy-protected amine at position 2, and a methyl ester at position 4.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

*Similarity scores based on structural and functional group alignment (0.00–1.00 scale) .

Pharmacological Relevance

- Raltegravir Analogues : The target compound shares structural motifs with Raltegravir intermediates, such as the dihydropyrimidine core and benzyloxy-protected amine. These features are critical for inhibiting HIV integrase, though substituent variations (e.g., hydroxyl vs. methoxy groups) may alter binding affinity .

Regulatory and Commercial Status

- The target compound is listed in the ECHA Lead Registrants database () and commercial catalogs (e.g., Acmec, ), indicating its use in pharmaceutical R&D. In contrast, simpler analogues (e.g., CAS 6153-44-2) are more commonly used in academic research .

Key Research Findings

- Crystallographic Data : The compound’s structure has been resolved using programs like SHELXL and ORTEP-3, confirming the dihydropyrimidine conformation and substituent orientations .

- Database Cross-References : Mercury CSD 2.0 and ConQuest databases highlight its packing patterns and intermolecular interactions, which differ from pyridine-based analogues due to the pyrimidine ring’s hydrogen-bonding capacity .

Biological Activity

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 845723-50-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H12N2O4, with a molecular weight of 260.25 g/mol. The compound features a pyrimidine ring structure, which is known to be significant in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 845723-50-4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial and antifungal activities against various pathogens. Studies have demonstrated that modifications in the benzyloxy group can enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies suggest that this compound can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and metabolic pathways.

- Signal Transduction Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation.

- Interaction with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, and how can byproducts be minimized?

- Methodological Answer : The compound is synthesized via alkylation of a pyrimidinone precursor using dimethyl sulfate in dimethyl sulfoxide (DMSO) with magnesium methoxide as a catalyst. Key parameters include maintaining a reaction temperature of 70°C for 8 hours and using flash chromatography for purification. Byproduct formation (e.g., methylation at unintended positions) can arise from incomplete regioselectivity; optimizing stoichiometry and reaction time reduces this issue. Thin-layer chromatography (TLC) is critical for real-time monitoring .

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (SHELX suite) resolves bond lengths and angles. For example, the pyrimidinone ring in this compound is planar, with a dihedral angle of 118.9° between aromatic rings, confirmed via Olex2 or WinGX visualization .

Q. What analytical techniques validate the compound’s purity and structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystalline samples, SC-XRD provides unambiguous structural evidence. Hydrogen-bonding networks (e.g., O–H⋯O interactions) further validate stability .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Intermolecular O–H⋯O hydrogen bonds between the hydroxyl group and carbonyl oxygen stabilize the crystal lattice, as shown in SC-XRD data (e.g., O⋯O distance ~2.65 Å). Intramolecular hydrogen bonds reduce conformational flexibility. Mercury CSD 2.0 can model these interactions and compare packing motifs with related pyrimidinones .

Q. What strategies resolve ambiguities in regiochemical outcomes during methylation reactions?

- Methodological Answer : When methylation leads to multiple products (e.g., N- vs. O-alkylation), use 2D NMR (COSY, NOESY) to distinguish substitution patterns. SC-XRD of isolated crystals provides definitive regiochemical assignment. Computational tools like DFT (Gaussian) predict thermodynamic stability of isomers, guiding synthetic optimization .

Q. How do steric and electronic effects of substituents (e.g., benzyloxy vs. methoxy) impact reactivity in downstream modifications?

- Methodological Answer : Compare reaction kinetics and intermediates using HPLC-MS. For example, the benzyloxy group’s bulkiness may hinder nucleophilic attacks compared to methoxy, altering reaction pathways. Substituent effects are quantified via Hammett σ constants or molecular electrostatic potential (MEP) maps generated in Gaussian .

Q. What computational tools are recommended for modeling non-covalent interactions in related derivatives?

- Methodological Answer : Use CrystalExplorer to analyze Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., H-bonding, π-stacking). Pair distribution function (PDF) analysis in TOPAS refines disordered structures. For dynamic behavior, molecular dynamics (MD) simulations in GROMACS assess solvent effects .

Methodological Workflow for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.